Elaidic Acid Ethyl-d5 Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

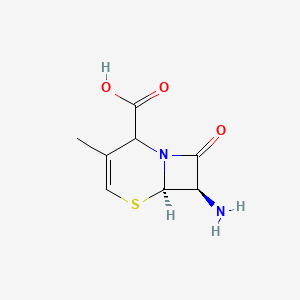

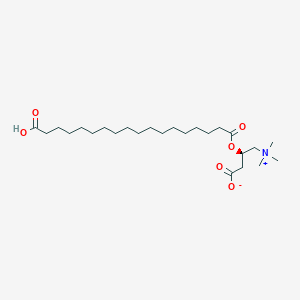

Elaidic Acid Ethyl-d5 Ester is a labeled Ethyl Oleate . It is obtained by the hydrolysis of various animal and vegetable fats and oils. It is a colorless oily solid . Its salts and esters are called elaidates .

Synthesis Analysis

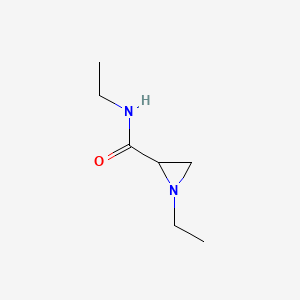

Elaidic Acid Ethyl-d5 Ester is a derivative of azacytidine . Azacytidine is a prodrug that needs to be metabolized to the corresponding nucleoside triphosphates before they can become incorporated into DNA and/or RNA .Molecular Structure Analysis

The molecular formula of Elaidic Acid Ethyl-d5 Ester is C20H33D5O2 . The molecular weight is 315.55 .Chemical Reactions Analysis

Elaidic Acid Ethyl-d5 Ester is obtained by the hydrolysis of various animal and vegetable fats and oils. The hydrolysis of esters like ethyl ethanoate can be catalyzed by dilute acids .Physical And Chemical Properties Analysis

Elaidic Acid Ethyl-d5 Ester is a colorless oily solid . It has a floral, fruity, and fatty odor and is a light yellow oily liquid .Applications De Recherche Scientifique

1. Enzymatic Hydrolysis Studies

Elaidic acid ethyl ester has been utilized in studies investigating the specificity of liver esterases. Research by Steensholt (1943) examined the hydrolysis of ethyl esters of various acids, including elaidic acid, finding no significant difference in reaction velocity compared to other esters. This study aids in understanding enzyme specificity (Steensholt, 1943).

2. Chemical Synthesis and Analysis

Minnikin and Patel (1979) explored the reaction of elaidic acid ethyl ester epoxides with alcohols, contributing to the knowledge of organic synthesis and the analysis of chemical structures through mass spectrometry (Minnikin & Patel, 1979).

3. Diffusion Coefficients in Supercritical Fluids

Kong et al. (2006) measured the binary diffusion coefficients of elaidic acid ethyl ester in supercritical carbon dioxide. This research is significant for understanding the behavior of compounds in supercritical fluids, which has applications in various industrial processes (Kong et al., 2006).

4. Epoxidation in Organic Chemistry

Itoi, Inoue, and Enomoto (1986) investigated the epoxidation of fatty acid esters, including elaidic acid ethyl ester, contributing to the field of organic chemistry and the understanding of reactions involving fatty acid esters (Itoi et al., 1986).

5. Biofuel Production

Research by Nandiwale et al. (2013) on the esterification of levulinic acid with ethanol, leading to the production of ethyl levulinate biodiesel, highlights the potential application of elaidic acid ethyl ester in renewable energy and biofuel synthesis (Nandiwale et al., 2013).

Safety And Hazards

Orientations Futures

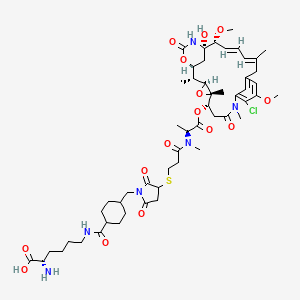

Elaidic Acid Ethyl-d5 Ester is used for proteomics research . It has high practical value in the chemical, medical, and food industries . It can be used as an excellent solvent for steroids and other lipid drugs, as well as a carrier for certain intramuscular injection preparations and microemulsions . It has entered the 2010 edition of the “Chinese Pharmacopoeia” pharmaceutical excipients section of new varieties and revised catalog .

Propriétés

Numéro CAS |

1217226-00-0 |

|---|---|

Nom du produit |

Elaidic Acid Ethyl-d5 Ester |

Formule moléculaire |

C₂₀H₃₃D₅O₂ |

Poids moléculaire |

315.55 |

Synonymes |

(9E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; Ethyl-d5 E-Octadec-9-enoate; Ethyl-d5 Elaidate; Ethyl-d5 trans-9-Octadecenoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.